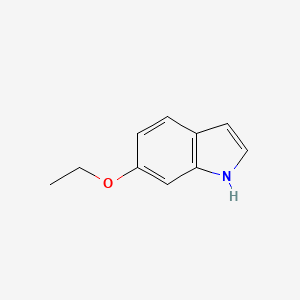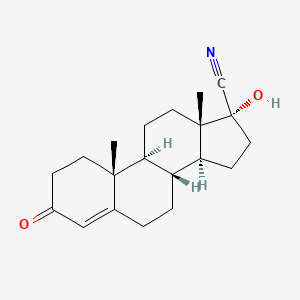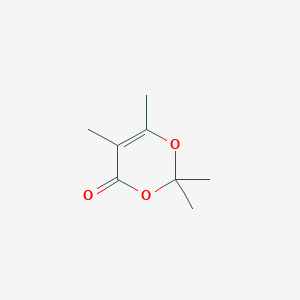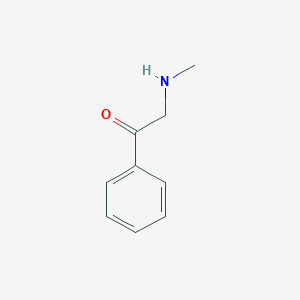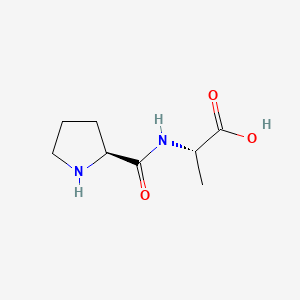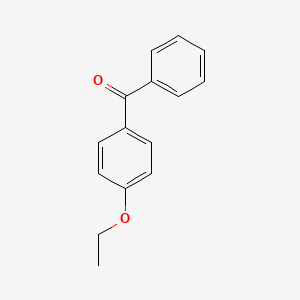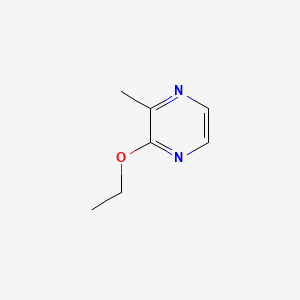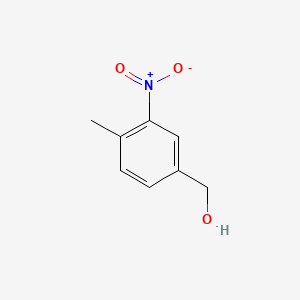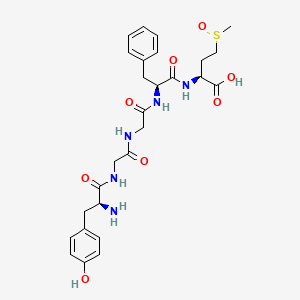
5,8-二甲基-1-四氢萘酮
概述
描述
5,8-dimethyl-1-tetralone is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The specific structure of this compound includes two methyl groups at the 5 and 8 positions and a dihydro modification at the 3,4 positions.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that this compound is used in laboratory settings for the synthesis of other substances .
Mode of Action
5,8-dimethyl-1-tetralone has been studied for its involvement in hydrogen and deuterium transfer reactions . These reactions occur in the triplet state of the molecule, and the rates of these transfer reactions have been analyzed using phosphorescence measurements . The process displays a very large isotope effect, and emission could be observed only for the deuterated compound .
Biochemical Pathways
The compound’s involvement in hydrogen and deuterium transfer reactions suggests it may influence pathways related to these processes .
Result of Action
Its role in hydrogen and deuterium transfer reactions in the triplet state suggests it may have effects related to these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,8-dimethyl-1-tetralone. For instance, phosphorescence measurements of the compound were carried out between 15 and 80 K, indicating that temperature can influence its reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethyl-1-tetralone typically involves the hydrogenation of 5,8-dimethyl-1-naphthalenone. This can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar catalytic hydrogenation processes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity.
化学反应分析
Types of Reactions
5,8-dimethyl-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Halogenated or nitrated naphthalenone derivatives.
相似化合物的比较
Similar Compounds
1(2H)-Naphthalenone: The parent compound without the dihydro and methyl modifications.
5,8-Dimethyl-1-naphthalenone: Lacks the dihydro modification.
3,4-Dihydro-1-naphthalenone: Lacks the methyl groups.
Uniqueness
5,8-dimethyl-1-tetralone is unique due to the combination of dihydro and methyl modifications, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGKPHICFZGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198422 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5037-63-8 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5037-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
